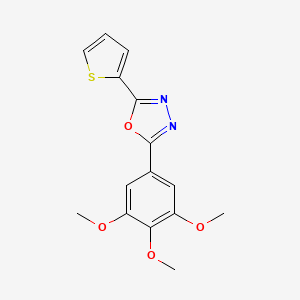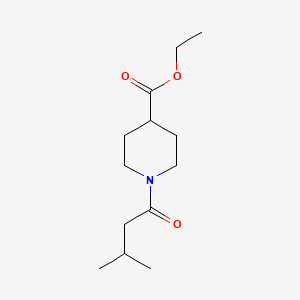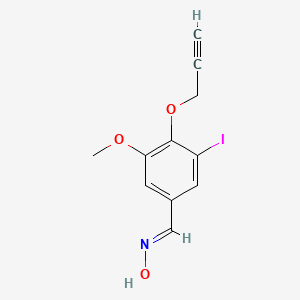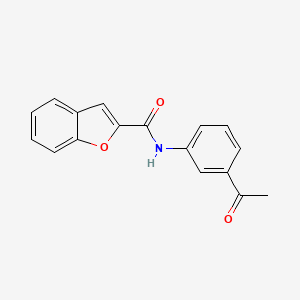![molecular formula C24H25NO4S B5568820 7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)
7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals known as quinolinediones, which are characterized by their complex structures and diverse chemical properties. These compounds are often synthesized through multi-step reactions that involve various intermediates, such as tetrahydroquinolines and quinazolines, and are subject to a wide range of chemical reactions that modify their structure and properties.
Synthesis Analysis
The synthesis of related compounds often involves the use of versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, which can undergo reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide to produce a variety of quinazoline derivatives (Phillips & Castle, 1980).
Molecular Structure Analysis
The molecular structure of compounds within this family can be comprehensively analyzed using techniques like DFT and TD-DFT/PCM calculations, which help in understanding their spectroscopic characterization, including FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra. These analyses provide insight into the compound's optimized molecular structure, electronic properties, and potential biological or corrosion inhibition capabilities (Wazzan, Al-Qurashi & Faidallah, 2016).
Chemical Reactions and Properties
Chemical reactions involving quinolinediones can lead to the formation of novel compounds with diverse properties. For example, the reaction of thio and keto products with methyl iodide and phosphorus oxychloride can produce methylthio and chloro derivatives, respectively, indicating the compounds' susceptibility to electrophilic substitution reactions (Phillips & Castle, 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and the presence of specific functional groups. X-ray crystallography can provide detailed insights into the crystal structure and conformation of these molecules (Da, 2002).
Aplicaciones Científicas De Investigación
Organic Synthesis Techniques
One study focused on the synthesis of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates that include compounds structurally related to 7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. This research highlights innovative approaches to generating novel Reissert type reactions and exploring the synthetic potential of quinolinediones in organic chemistry (Phillips & Castle, 1980).
Anticancer Activity
Another significant application involves the design and synthesis of quinolinedione derivatives as novel anticancer agents. One study reported the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives that exhibited potent cytotoxicity against various tumor cell lines. This demonstrates the potential of quinolinedione derivatives in inducing apoptosis and cell cycle arrest, presenting a promising direction for anticancer drug development (Yi-Fong Chen et al., 2013).
Molecular Conformation and Crystal Packing
Research on molecular conformation and crystal packing of quinolinediones revealed the impact of substituents on the conformational behavior and packing of molecules in the crystal lattice. Such studies are vital for understanding the physical and chemical properties of these compounds, which can influence their biological activity and solubility (Sarveswari et al., 2012).
Cytotoxic and Molecular Docking Studies
Investigations into the cytotoxic activity and molecular docking of quinolinediones have shown that these compounds exhibit significant anticancer activity against specific cancer cell lines. The detailed molecular docking studies provide insights into the interaction mechanisms between quinolinediones and target proteins, guiding the design of more effective anticancer drugs (Kadela-Tomanek et al., 2018).
Propiedades
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(4-methylsulfanylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-28-16-6-9-22(29-2)18(12-16)15-10-20-24(21(26)11-15)19(13-23(27)25-20)14-4-7-17(30-3)8-5-14/h4-9,12,15,19H,10-11,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNCAJATQHFLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)SC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)


![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

